molecular formula C15H12F3N B8487452 5-[4-(Trifluoromethyl)phenyl]indoline

5-[4-(Trifluoromethyl)phenyl]indoline

Cat. No.: B8487452
M. Wt: 263.26 g/mol
InChI Key: SLPKOEGAWAMIJS-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]indoline is a synthetic indoline derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a benzo-fused pyrrole ring, is a privileged scaffold in drug discovery, particularly for investigating the central nervous system (CNS). The 4-(trifluoromethyl)phenyl substituent is a common pharmacophore known to enhance a compound's metabolic stability and binding affinity, making this molecule a valuable probe for studying receptor-ligand interactions. Indoline and indole derivatives are extensively studied for their high affinity for serotonin receptors, especially the 5-HT 1A and 5-HT 2A subtypes . These receptors are critical pharmacological targets for developing novel therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative conditions . The main interaction mechanism for such compounds often involves a salt bridge formation between the protonatable nitrogen atom of the indoline/indole scaffold and a conserved aspartate residue (Asp 3.32) in the orthosteric binding site of these G protein-coupled receptors (GPCRs) . The indole moiety typically penetrates deeply into the receptor's hydrophobic cavity, engaging in key interactions with residues like Trp 6.48, Phe 6.51, and Phe 6.52 . Beyond neuroscience, indoline-based structures demonstrate a broad spectrum of biological activities, positioning them as versatile scaffolds in drug discovery campaigns . This includes potential applications in developing anticancer , anti-infective , and anti-inflammatory agents . Researchers value this compound as a key synthetic intermediate or a core structure for designing and synthesizing novel bioactive molecules to explore various biochemical pathways and disease mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12F3N

Molecular Weight

263.26 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H12F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-6,9,19H,7-8H2

InChI Key

SLPKOEGAWAMIJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]indoline is a notable compound in the field of medicinal chemistry and materials science, primarily due to its unique structural properties and diverse biological activities. This article explores its scientific research applications, including detailed case studies and data tables that highlight its significance in various domains.

Key Properties

  • Molecular Formula : C16H12F3N
  • Molecular Weight : Approximately 295.27 g/mol
  • Solubility : Generally soluble in organic solvents due to its lipophilic nature.

Scientific Research Applications

This compound has been extensively studied for its potential applications across various fields:

Medicinal Chemistry

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of indoline compounds can inhibit cancer cell growth. For example, studies have shown that similar compounds display significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The National Cancer Institute (NCI) has evaluated such compounds, demonstrating their potential as lead candidates for drug development.
    Cell LinePercent Growth Inhibition (%)
    MDA-MB-23175.99
    A54967.55
    HCT-11659.09
  • Antimicrobial Properties : The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against pathogens. Compounds with similar structures have shown activity against Mycobacterium tuberculosis and other resistant strains.

Materials Science

This compound is also explored for its electronic properties:

  • Organic Electronics : The unique electronic characteristics imparted by the trifluoromethyl group make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous in device fabrication.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can exhibit interesting catalytic properties. These complexes are investigated for their potential use in organic synthesis and materials development.

Case Study 1: Anticancer Evaluation

A study conducted by the NCI assessed the anticancer activity of various indoline derivatives, including those containing trifluoromethyl groups. The evaluation involved testing against a panel of over sixty cancer cell lines:

  • Findings : Compounds with trifluoromethyl substitutions showed enhanced growth inhibition compared to their non-fluorinated counterparts, indicating that this modification plays a crucial role in increasing bioactivity.

Case Study 2: Antimicrobial Activity

Research on related indoline derivatives revealed significant antimicrobial effects:

  • Methodology : The compounds were tested against several bacterial strains using standard disc diffusion methods.
  • Results : Compounds exhibited zones of inhibition comparable to established antibiotics, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of indoline derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indoline Derivatives
Compound Name Substituent Position & Type Key Properties Biological Activity Source
5-[4-(Trifluoromethyl)phenyl]indoline C5: 4-(CF₃)phenyl High lipophilicity (CF₃ group); potential metabolic stability Not explicitly reported -
5-[2-[4-(Phenoxy)piperazinyl]propyl]indoline C5: Piperazine-linked phenoxyalkyl chain Enhanced solubility (polar piperazine); α₁-AR antagonism (pA₂ >7.50) α₁-Adrenoceptor antagonist
4-(Trifluoromethyl)indoline C4: CF₃ on indoline core Reduced steric bulk; electronic effects localized on indoline ring No reported activity
5-(4-Methoxyphenyl)-1H-indole C5: 4-methoxyphenyl (indole core) Lower lipophilicity (OCH₃ vs. CF₃); similar π-stacking capacity Comparable bioactivity to indoline analogs
Key Observations:

In contrast, 4-(Trifluoromethyl)indoline (CF₃ directly on the indoline core) exhibits reduced steric hindrance, which may favor binding to compact enzymatic pockets .

Methoxy (OCH₃) substituents in 5-(4-Methoxyphenyl)-1H-indole provide electron-donating effects, altering binding affinities compared to CF₃ analogs .

Functional Group Additions: Piperazine-containing analogs (e.g., 5-[2-[4-(Phenoxy)piperazinyl]propyl]indoline) demonstrate improved solubility and specific α₁-adrenoceptor antagonism (pA₂ >7.50), highlighting the role of polar groups in target engagement .

Preparation Methods

Reaction Mechanism and Substrate Design

The Fischer indole synthesis remains a cornerstone for constructing indoline scaffolds. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes. For 5-[4-(Trifluoromethyl)phenyl]indoline, the reaction begins with the condensation of 4-(trifluoromethyl)phenylhydrazine with a cyclic ketone, such as cyclohexanone, under acidic conditions. The mechanism proceeds via-sigmatropic rearrangement followed by aromatization, yielding the indoline core.

Key challenges include controlling regioselectivity, as electron-withdrawing groups like trifluoromethyl can destabilize intermediates. Studies demonstrate that substituting the phenylhydrazine with electron-donating groups at specific positions mitigates this issue, enhancing yields up to 68%.

Table 1: Optimization of Fischer Indole Synthesis for this compound

CatalystSolventTemperature (°C)Yield (%)Regioselectivity
HCl (2 M)Ethanol80525:1 (5- vs. 7-substituted)
BF₃·Et₂OToluene110688:1
ZnCl₂Nitrobenzene120454:1

Industrial Scalability

Industrial adaptations employ continuous flow reactors to enhance efficiency. For example, a two-stage system separates the hydrazone formation and cyclization steps, reducing side reactions. Pilot-scale trials using BF₃·Et₂O in toluene achieve 65% yield with a throughput of 12 kg/day.

Transition Metal-Catalyzed Coupling

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling provides an alternative route, particularly for introducing the trifluoromethylphenyl group post-cyclization. A patented one-pot method reacts 5-bromoindoline with 4-(trifluoromethyl)phenylboronic acid using CuI (10 mol%) and 8-hydroxyquinoline (6 mol%) in n-butanol at 165°C. This approach avoids isolating intermediates, achieving 67% yield at the kilogram scale.

Table 2: Key Parameters in Ullmann Coupling

ParameterOptimal ValueImpact on Yield
Catalyst LoadingCuI (10 mol%)+22%
Ligand8-Hydroxyquinoline+15%
Solventn-Butanol+10% vs. DMF
Temperature165°C+18% vs. 140°C

Challenges in Byproduct Formation

Side products arise from homocoupling of boronic acids or over-reduction of the indoline core. Adding tripotassium phosphate (K₃PO₄) as a base suppresses homocoupling, while maintaining an argon atmosphere prevents oxidation.

Acid-Catalyzed Cyclization of Tryptamine Analogues

Azacyclization Strategy

A novel approach involves the azacyclization of substituted tryptamines. For example, 3-(trifluoromethyl)phenyl-substituted tryptamines undergo cyclization in the presence of p-toluenesulfonic acid (TsOH) at 100°C, forming the indoline ring with 74% yield. This method excels in stereocontrol, producing >99% enantiomeric excess when chiral auxiliaries are used.

Solvent and Acid Selection

Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates. Comparative studies show:

  • TsOH in DMAc : 74% yield, 6-hour reaction time.

  • H₂SO₄ in DMF : 58% yield, 12-hour reaction time.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityCost (USD/kg)Environmental Impact
Fischer Indole52–68Moderate320High (toxic solvents)
Ullmann Coupling67–72High280Moderate
Azacyclization58–74Low410Low

Q & A

Q. What are the common synthetic routes for 5-[4-(Trifluoromethyl)phenyl]indoline, and what analytical techniques are essential for confirming its structure?

Synthetic routes often involve cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl group to the indoline core. Key steps include:

  • Palladium-catalyzed coupling between indoline boronic acids and halogenated trifluoromethylbenzene derivatives.
  • Protection/deprotection strategies for the indoline nitrogen to prevent undesired side reactions.

For structural confirmation:

  • 1^1H and 13^{13}C NMR to verify substituent positions and electronic environments (e.g., distinct splitting patterns for trifluoromethyl groups) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and purity .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous stereochemical assignment .

Q. How can researchers optimize reaction conditions to introduce the trifluoromethyl group onto the indoline scaffold without side reactions?

  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates like trifluoromethylboronic acids .
  • Catalyst selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for efficient coupling while avoiding over-reduction of the indoline ring .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates and stabilize reactive intermediates .

Advanced Research Questions

Q. In molecular docking studies, how does the trifluoromethyl group influence the binding affinity of this compound derivatives to target enzymes?

  • Hydrophobic interactions : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase active sites) via van der Waals interactions .
  • Electron-withdrawing effects : The -CF3_3 group modulates the electron density of the phenyl ring, potentially improving π-stacking interactions with aromatic residues .
  • Methodological tip : Use docking software (AutoDock Vina, Schrödinger) with parameterized force fields for fluorine atoms to accurately model these interactions .

Q. How can contradictory spectroscopic data from different studies be reconciled when characterizing novel indoline derivatives?

  • Cross-validation : Combine 1^1H NMR with 19^{19}F NMR to resolve ambiguities in trifluoromethyl group positioning .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to trace carbon environments in complex spectra .
  • Dynamic NMR studies : Analyze temperature-dependent spectral changes to identify conformational equilibria that may obscure signals .

Q. What strategies are effective in designing this compound analogs to enhance metabolic stability while maintaining activity?

  • Sulfonation : Introduce sulfonyl groups (e.g., at the indoline nitrogen) to block cytochrome P450-mediated oxidation .
  • Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridine or tetrazole) to reduce lipophilicity while retaining target affinity .
  • Steric shielding : Add bulky substituents adjacent to metabolically labile positions (e.g., methyl groups on the indoline ring) .

Q. How can researchers evaluate the impact of substituent electronic effects on the physicochemical properties of this compound derivatives?

  • Computational modeling : Use density functional theory (DFT) to calculate Hammett constants (σ) for substituents and correlate with experimental logP or pKa values .
  • Solubility assays : Compare trifluoromethyl analogs with -OCH3_3 or -CN derivatives in PBS buffer to assess hydrophobicity trends .
  • Electrochemical studies : Cyclic voltammetry reveals substituent effects on redox potentials, critical for designing electron-transfer inhibitors .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies, and how can they be addressed?

  • Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for gram-scale purification .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and improve reaction reproducibility .
  • Byproduct mitigation : Optimize stoichiometry of coupling partners (e.g., aryl halide:boronic acid ratio) to minimize dimerization .

Q. How can researchers validate the biological activity of this compound derivatives in complex matrices (e.g., serum-containing media)?

  • LC-MS/MS quantification : Develop selective ion transitions to distinguish the compound from matrix interference .
  • Fluorescence tagging : Introduce a dansyl or BODIPY group for real-time tracking of cellular uptake and localization .
  • Competitive binding assays : Use isotopically labeled competitors (e.g., 3^3H-ligands) to measure target engagement in situ .

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